Cas no 457621-54-4 (ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate)

Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with chloroacetamido and chlorophenyl functional groups. Its molecular structure, incorporating both chloro and ester moieties, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits reactivity suitable for further functionalization, particularly in heterocyclic chemistry. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. Researchers value this compound for its potential in developing biologically active molecules, including kinase inhibitors and antimicrobial agents. The presence of multiple reactive sites allows for selective modifications, enhancing its utility in medicinal chemistry and material science applications.
ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate structure
457621-54-4 structure
Product Name:ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
CAS No:457621-54-4
MF:C15H13Cl2NO3S
MW:358.239620923996
CID:3028284
PubChem ID:1661719
Update Time:2025-10-28

ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-(2-CHLORO-ACETYLAMINO)-4-(4-CHLORO-PHENYL)-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
    • AKOS000305621
    • ethyl 2-[(2-chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
    • MFCD02854003
    • Z56896199
    • HTA62154
    • EN300-01501
    • F3027-1090
    • 457621-54-4
    • ethyl2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
    • Inchi: 1S/C15H13Cl2NO3S/c1-2-21-15(20)13-11(9-3-5-10(17)6-4-9)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19)
    • InChI Key: MKURTGDEXNMTRY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CSC(=C1C(=O)OCC)NC(CCl)=O

Computed Properties

  • Exact Mass: 356.9993198Da
  • Monoisotopic Mass: 356.9993198Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 83.6Ų

ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate

Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate: A Comprehensive Overview

Ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate, identified by the CAS number 457621-54-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its thiophene ring structure, which serves as a versatile scaffold for further functionalization. The presence of the ethyl group, along with the chloroacetamido and chlorophenyl substituents, imparts unique electronic and steric properties to the molecule, making it a valuable compound in modern synthetic chemistry.

The synthesis of ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such compounds. For instance, the use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of the product. Additionally, the incorporation of green chemistry principles has led to more environmentally friendly synthesis routes, reducing the environmental footprint associated with its production.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The thiophene moiety is known to exhibit bioactivity in various biological systems, and the substitution pattern in this compound further enhances its pharmacological properties. Recent studies have explored its role as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for anti-inflammatory or anti-cancer therapies. The chloroacetamido group contributes to hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems.

The chlorophenyl substituent introduces additional electronic effects that can modulate the compound's reactivity and solubility. This makes it an attractive candidate for use in polymer chemistry, where precise control over molecular properties is essential. Furthermore, the ethyl ester group provides a degree of lipophilicity that can be advantageous in drug delivery systems or as a component in advanced materials.

Recent research has also highlighted the importance of understanding the stereochemistry and conformational flexibility of ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, have provided insights into its three-dimensional structure and stability. These studies are critical for optimizing its performance in various applications and for designing analogs with enhanced properties.

In conclusion, ethyl 2-(2-chloroacetamido)-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS No 457621-54-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to make significant contributions to the field of organic chemistry and beyond.

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